- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- t-Butyl-3-bromomethylindole-1-carboxylate
- 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(bromomethyl)indole-1-carboxylate
- tert-Butyl 3-bromomethylindole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
- 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
- 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
- tert-Butyl 3-Bromomethyl-indole-1-carboxylate
- 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
- 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
- 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
- 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
- 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
- N-Boc-3-(bromomethyl)-1H-indole
- 1-Boc-3-(bromomethyl)-1H-indole
- 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
- F2199-0313
- N-t-butoxycarbonyl-3-bromomethylindole
- MFCD05864361
- DB-007889
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
- AB1284
- DTXSID10342504
- 96551-21-2
- SY122157
- tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
- 3-Bromomethyl-N-tert-butoxycarbonyl indole
- EN300-265842
- AS-44552
- AKOS005146379
- SCHEMBL1483546
- N-boc-3-indolylmethyl bromide
- t-butyl 3-(bromomethyl)-indole-1-carboxylate
- 1-Boc-3-(bromomethyl)indole
- 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- BCP26638
- tert-Butyl3-Bromomethylindole-1-carboxylate
- 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
- TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
- tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864361
- Inchi: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
- InChI Key: NRFDZZBPGMUOQD-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C
Computed Properties
- Exact Mass: 309.03600
- Monoisotopic Mass: 309.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.2A^2
- XLogP3: 3.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: 106 °C
- Boiling Point: 391.1±34.0 °C at 760 mmHg
- Flash Point: 190.3±25.7 °C
- Refractive Index: 1.569
- PSA: 31.23000
- LogP: 4.31940
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315 (100%) H319 (100%) H335 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857052-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
1,758.00 | 2021-05-17 | |
| Matrix Scientific | 132656-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 10g |
$2880.00 | 2023-09-09 | |
| Matrix Scientific | 132656-25g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 25g |
$5760.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-200mg |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 200mg |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-1g |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
440.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
¥1291.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-1g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
¥337.0 | 2024-07-18 | |
| Alichem | A199009299-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
$280.13 | 2023-08-31 | |
| Alichem | A199009299-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 10g |
$456.29 | 2023-08-31 | |
| Fluorochem | 022028-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
£71.00 | 2022-03-01 |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Production Method
Production Method 1
1.2 Reagents: Water ; rt
Production Method 2
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides, Journal of Organic Chemistry, 1997, 62(21), 7447-7456
Production Method 3
1.2 overnight, rt
- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Production Method 4
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
Production Method 5
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Production Method 6
- Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725
Production Method 7
- Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines, 2006, , ,
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
- Palladium-catalyzed silylation reaction between benzylic halides and silylboronate, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612
Production Method 9
1.2 Solvents: Diethyl ether , Water ; cooled
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
Production Method 10
- Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562
Production Method 11
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
Production Method 12
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
- A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure, Tetrahedron Letters, 1995, 36(50), 9133-6
Production Method 13
- Preparation of arylpiperidinones for treatment of inflammation, World Intellectual Property Organization, , ,
Production Method 14
- Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones, 2009, , ,
Production Method 15
- An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole, Organic Preparations and Procedures International, 1993, 25(2), 249-51
Production Method 16
- Studies of the synthesis of L-[6'- or 7'-13C]tryptophan, 13C Igaku, 2006, 16, 20-21
Production Method 17
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
Production Method 18
- Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route, Liebigs Annalen der Chemie, 1985, (2), 413-17
Production Method 19
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, United States, , ,
Production Method 20
- Total synthesis of tryprostatin A and B as well as their enantiomers, Tetrahedron Letters, 1998, 39(39), 7009-7012
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- Skatole
- N-Bromosuccinimide
- tert-Butyl 3-Methyl-1H-indole-1-carboxylate
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Suppliers
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Exploring the Versatile Applications and Properties of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2) is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, often referred to as a bromomethyl indole derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the tert-butyl carboxylate group and the reactive bromomethyl moiety, make it a valuable building block for chemists and researchers.
The molecular structure of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate combines the indole core, a ubiquitous scaffold in medicinal chemistry, with functional groups that enhance its reactivity and versatility. The indole ring system is known for its presence in numerous natural products and pharmaceuticals, which explains the growing interest in derivatives like this compound. Researchers often explore its potential in creating novel drug candidates, particularly in areas such as central nervous system (CNS) therapeutics and anti-inflammatory agents.
One of the most compelling aspects of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate is its role in cross-coupling reactions, a hot topic in modern synthetic chemistry. The bromomethyl group facilitates various transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. This aligns with current trends in green chemistry, where efficient and selective reactions are prioritized to minimize waste and environmental impact.
In the pharmaceutical industry, the demand for indole-based intermediates like tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate has surged due to their utility in developing small-molecule drugs. Recent studies highlight its potential in targeting protein-protein interactions (PPIs), a frontier in drug discovery. PPIs are notoriously challenging to modulate, but the indole scaffold’s ability to mimic natural binding motifs makes it a promising candidate for such applications.
From a commercial perspective, tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate is available through specialized chemical suppliers, often with high purity grades suitable for research and development. Its CAS No. 96551-21-2 ensures precise identification in global databases, streamlining procurement for laboratories and manufacturers. The compound’s stability under standard storage conditions further enhances its practicality for industrial use.
Another area where tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate shines is in academic research. Universities and research institutions frequently employ it as a model substrate to study new catalytic methods or to explore the reactivity of heterocyclic compounds. Its compatibility with a wide range of reagents and conditions makes it a favorite among synthetic chemists.
Looking ahead, the applications of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate are expected to expand, particularly in the realm of personalized medicine and bioconjugation. As the scientific community continues to uncover new therapeutic targets, the need for versatile intermediates like this compound will only grow. Its role in enabling rapid and efficient synthesis positions it as a key player in the future of drug development.
In summary, tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 96551-21-2) is a multifaceted compound with broad utility in organic synthesis, pharmaceutical research, and beyond. Its unique properties and adaptability to modern chemical methodologies ensure its continued relevance in both academic and industrial settings. For researchers seeking a reliable and reactive indole derivative, this compound offers a wealth of opportunities for innovation and discovery.
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